molecular formula C13H16FN3OS B1451273 [1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+ CAS No. 1426290-37-0

[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+

Cat. No.: B1451273
CAS No.: 1426290-37-0
M. Wt: 281.35 g/mol
InChI Key: SPYMNMQLLMDKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+: is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a pyrrolidinone ring, and an imidothiocarbamate moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+ typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The fluorophenyl group is introduced via electrophilic aromatic substitution, and the imidothiocarbamate moiety is added through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives. Reduction: Reduction reactions can target the imidothiocarbamate moiety, resulting in the formation of reduced analogs. Substitution:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions are carefully controlled to ensure selective transformations and high yields.

Major Products

Major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups, each exhibiting unique chemical properties.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development. Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+ involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its full range of biological activities.

Comparison with Similar Compounds

Uniqueness: The unique combination of a fluorophenyl group, a pyrrolidinone ring, and an imidothiocarbamate moiety distinguishes [1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+ from other compounds

Properties

IUPAC Name

methyl N'-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3OS/c1-19-13(15)16-7-9-6-12(18)17(8-9)11-4-2-10(14)3-5-11/h2-5,9H,6-8H2,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYMNMQLLMDKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NCC1CC(=O)N(C1)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+
Reactant of Route 2
[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+
Reactant of Route 3
Reactant of Route 3
[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+
Reactant of Route 4
[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+
Reactant of Route 5
Reactant of Route 5
[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+
Reactant of Route 6
[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.